

Inter-laboratory Comparison of 2-Methyloctanal Analysis: A Comparative Guide

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Compound of Interest		
Compound Name:	2-Methyloctanal	
Cat. No.:	B1594714	Get Quote

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of **2-Methyloctanal**, a volatile aldehyde. The document is intended for researchers, scientists, and professionals in drug development to understand the methodologies and performance of analytical techniques across different laboratories. The data presented herein is based on a hypothetical inter-laboratory study designed to reflect typical outcomes of such a comparison.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the quantitative data from a hypothetical inter-laboratory study. The study involved ten laboratories analyzing a standard sample of **2-Methyloctanal** with a known concentration of 25 µg/mL. The primary analytical technique was Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each laboratory was evaluated using Z-scores, which indicate how many standard deviations a result is from the consensus value.[1] [2] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[1]

Table 1: Inter-laboratory Study Results for a 25 μ g/mL **2-Methyloctanal** Standard



Laboratory	Measured Concentration (µg/mL)	Z-score	Performance
Lab 1	24.5	-0.5	Satisfactory
Lab 2	25.8	0.8	Satisfactory
Lab 3	23.9	-1.1	Satisfactory
Lab 4	26.5	1.5	Satisfactory
Lab 5	22.1	-2.9	Unsatisfactory
Lab 6	25.2	0.2	Satisfactory
Lab 7	24.8	-0.2	Satisfactory
Lab 8	26.1	1.1	Satisfactory
Lab 9	23.5	-1.5	Satisfactory
Lab 10	25.5	0.5	Satisfactory

Table 2: Comparison of Method Performance Parameters



Parameter	Gas Chromatography- Mass Spectrometry (GC- MS)	High-Performance Liquid Chromatography (HPLC- UV)
Principle	Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[3][4]	Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. [4]
Linearity (R²)	> 0.99 (Typical)	> 0.99 (Typical)
Accuracy (% Recovery)	95 - 105% (Typical)	98 - 102% (Typical)
Precision (RSD%)		
- Repeatability	< 2.0%	< 1.5%
- Intermediate Precision	< 3.0%	< 2.5%
- Reproducibility	< 6.0%	< 5.0%
Limit of Detection (LOD)	0.01 μg/mL	0.1 μg/mL
Limit of Quantitation (LOQ)	0.03 μg/mL	0.3 μg/mL
Robustness	High	High

Experimental Protocols

Detailed methodologies for the primary and alternative analytical techniques are provided below.

2.1 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile compounds like **2-Methyloctanal**.[3] [5][6]

Instrumentation:



 Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Sample Preparation (Liquid-Liquid Extraction):

- Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.
- Add 2 g of NaCl to increase the ionic strength of the aqueous phase.
- Add 5 mL of dichloromethane (DCM).
- Stopper the funnel and shake vigorously for 2 minutes, venting periodically.
- Allow the layers to separate for 5 minutes.
- Drain the lower organic layer (DCM) into a clean, dry glass vial.
- Repeat the extraction of the aqueous layer with a fresh 5 mL portion of DCM.
- · Combine the two organic extracts.
- Dry the combined extract by passing it through anhydrous sodium sulfate.
- Transfer the dried extract to a clean GC vial for analysis.[3]

GC-MS Parameters:

- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness (or equivalent).
- Carrier Gas: Helium, constant flow rate of 1.2 mL/min.[7]
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
- Transfer Line Temperature: 280°C.[7]
- Ion Source Temperature: 230°C.[7]



- Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
- Mass Scan Range: m/z 40-300.
- 2.2 High-Performance Liquid Chromatography (HPLC-UV) Protocol (Alternative Method)

HPLC can also be used for the analysis of **2-Methyloctanal**, often requiring derivatization to enhance UV detection.[8]

Instrumentation:

HPLC system with a UV detector.

Derivatization (with 2,4-Dinitrophenylhydrazine - DNPH):

- To 1 mL of the sample extract (in a solvent like acetonitrile), add 1 mL of DNPH solution (e.g., 0.5 mg/mL in acidified acetonitrile).
- Allow the reaction to proceed in a warm water bath (e.g., 60°C) for 30 minutes.
- Cool the solution to room temperature before injection.

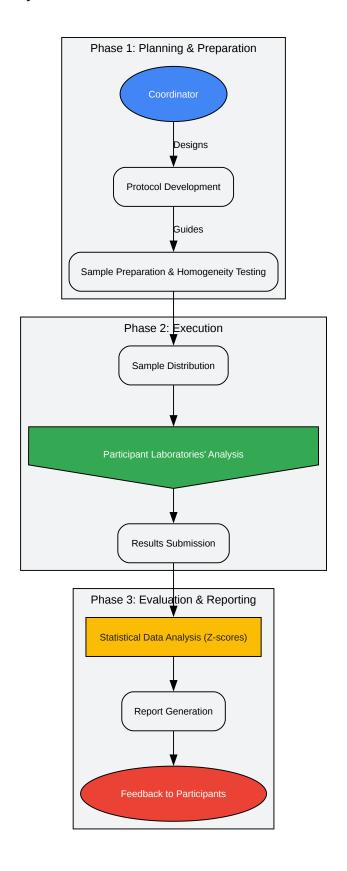
HPLC Parameters:

- Column: C18 reversed-phase column, 4.6 x 150 mm, 5 μm particle size.
- Mobile Phase: Acetonitrile and water (70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Detection Wavelength: 365 nm (for the DNPH derivative).
- Injection Volume: 20 μL.

Mandatory Visualization



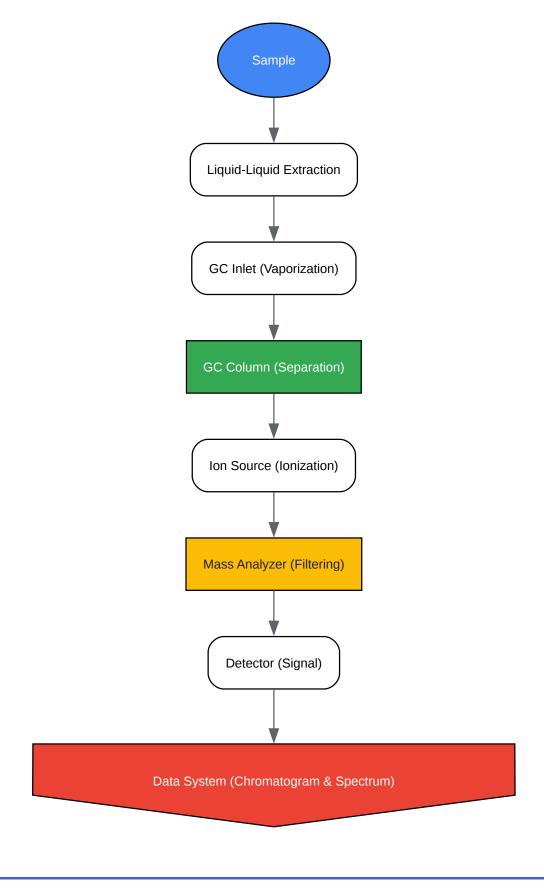
The following diagrams illustrate the workflow of the inter-laboratory comparison and a key analytical signaling pathway.





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Caption: Workflow of an inter-laboratory comparison study.





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Caption: Generalized workflow for GC-MS analysis.

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